1,2,3-Thiadiazole-4-carbaldehyde

Catalog No.
S715249
CAS No.
27643-15-8
M.F
C3H2N2OS
M. Wt
114.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Thiadiazole-4-carbaldehyde

CAS Number

27643-15-8

Product Name

1,2,3-Thiadiazole-4-carbaldehyde

IUPAC Name

thiadiazole-4-carbaldehyde

Molecular Formula

C3H2N2OS

Molecular Weight

114.13 g/mol

InChI

InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H

InChI Key

JNEBZFFTOLBIKJ-UHFFFAOYSA-N

SMILES

C1=C(N=NS1)C=O

Canonical SMILES

C1=C(N=NS1)C=O

Organic Synthesis:

1,2,3-Thiadiazole-4-carbaldehyde finds application as a versatile building block in organic synthesis due to the presence of both the aldehyde and the heterocyclic thiadiazole ring. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol addition, and reductive amination. The thiadiazole ring, on the other hand, contributes unique properties like stability and electronic effects, influencing the reactivity of the molecule. This combination makes 1,2,3-thiadiazole-4-carbaldehyde a valuable tool for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and functional materials [].

Medicinal Chemistry:

The presence of the thiadiazole ring and the aldehyde functionality makes 1,2,3-thiadiazole-4-carbaldehyde a scaffold for potential drug discovery. The thiadiazole ring system is present in various FDA-approved drugs, exhibiting diverse biological activities like anti-inflammatory, anti-cancer, and anti-bacterial properties []. Researchers have explored 1,2,3-thiadiazole-4-carbaldehyde derivatives for their potential as anti-tubercular and anti-malarial agents, with some derivatives demonstrating promising activity in vitro [, ].

1,2,3-Thiadiazole-4-carbaldehyde is a member of the thiadiazole family characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C3H2N2OS, and it has a molecular weight of 114.13 g/mol . The compound features an aldehyde functional group (-CHO) at the 4-position of the thiadiazole ring. It appears as a white to light yellow crystalline solid with a melting point of approximately 85 °C and a boiling point around 221 °C .

Typical of aldehydes and heterocycles:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases.
  • Nucleophilic Additions: The aldehyde group is reactive towards nucleophiles, allowing for the formation of alcohols upon reduction.
  • Cyclization Reactions: This compound can engage in cyclization reactions with other reactive species to form more complex heterocycles.

Research indicates that 1,2,3-thiadiazole-4-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives of thiadiazoles have demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes relevant in metabolic pathways.

Several methods are employed to synthesize 1,2,3-thiadiazole-4-carbaldehyde:

  • Cyclization of Thiosemicarbazides: Thiosemicarbazides can be reacted with carbonyl compounds to yield thiadiazoles.
  • Reactions with Isocyanates: The reaction of isocyanates with hydrazine derivatives can lead to the formation of thiadiazoles.
  • Direct Synthesis from Thioamides: Thioamides can be oxidized to produce thiadiazoles under specific conditions.

1,2,3-Thiadiazole-4-carbaldehyde finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Investigated for applications in polymers and coatings due to its unique chemical structure.

Interaction studies involving 1,2,3-thiadiazole-4-carbaldehyde focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research has examined how this compound interacts with proteins involved in disease pathways.
  • Receptor Binding Affinity: Studies assess its potential as a ligand for various receptors linked to therapeutic effects.

1,2,3-Thiadiazole-4-carbaldehyde shares structural similarities with other compounds in the thiadiazole family. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2,4-ThiadiazoleC2H2N2SContains a different arrangement of nitrogen atoms
1,3-ThiadiazoleC2H2N2SLacks the aldehyde group
5-Methyl-1,2,3-thiadiazoleC4H5N3SMethyl substitution at the 5-position

1,2,3-Thiadiazole-4-carbaldehyde is unique due to its specific position of the aldehyde group and its distinct reactivity profile compared to these similar compounds.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,2,3-Thiadiazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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